molecular formula C14H15N3O2 B2645514 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034399-38-5

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2645514
CAS No.: 2034399-38-5
M. Wt: 257.293
InChI Key: PVKKRAKIIZSEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[1,5-a]pyrazine core with a 2-methoxybenzoyl substituent. Nitrogen-containing heterocycles like this one are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzoyl chloride with a suitable pyrazole derivative under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-methoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxybenzoyl group enhances its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-13-5-3-2-4-12(13)14(18)16-8-9-17-11(10-16)6-7-15-17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKKRAKIIZSEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.